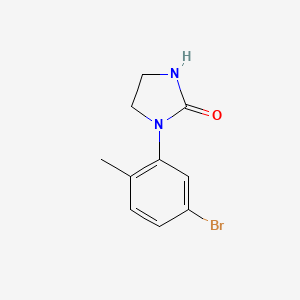
1-(5-Bromo-2-methylphenyl)-imidazolidin-2-one
Vue d'ensemble
Description
The compound “1-(5-Bromo-2-methylphenyl)-imidazolidin-2-one” is likely to be an organic compound containing a bromine atom, a methyl group, and an imidazolidin-2-one group attached to a phenyl ring. The presence of these functional groups could potentially give this compound interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazolidin-2-one ring, possibly through a cyclization reaction, and the introduction of the bromine and methyl groups onto the phenyl ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with a bromine atom and a methyl group at the 5th position, and an imidazolidin-2-one group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing bromine atom and the electron-donating methyl group on the phenyl ring, as well as the imidazolidin-2-one group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom could increase its molecular weight and possibly its boiling point .Applications De Recherche Scientifique
Drug Discovery
The unique properties and reactivity of this compound make it widely used in drug discovery. Its diverse applications include the development of new antidiabetic drugs with novel targets and mechanisms.
Organic Synthesis
The compound is used in organic synthesis due to its unique properties and reactivity. It contains a pyrrolidine ring, a five-membered ring with a nitrogen atom, known for its conformational flexibility and presence in many biologically active molecules.
Material Science
In material science, this compound is used due to its unique properties and reactivity. It contains a substituted aromatic ring, which can influence the molecule’s electronic properties and reactivity.
Chemical Reactions Analysis
The compound is susceptible to various chemical reactions. The pyrrolidine nitrogen might be susceptible to further alkylation reactions with suitable reagents. Depending on the reaction conditions, the aromatic ring could undergo further halogenation or other substitution reactions.
Safety and Hazards
While using this compound, safety measures should be taken into account. Aromatic bromides can irritate skin and eyes upon contact. While the compound doesn’t possess an amine group directly, further N-alkylation could result in the formation of an amine, which can have various toxicities depending on the specific structure.
Mécanisme D'action
Imidazole Derivatives
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Target of Action
The targets of imidazole derivatives can vary widely depending on the specific compound and its functional groups. Some imidazole derivatives target enzymes, receptors, or other proteins in the body, leading to various therapeutic effects .
Mode of Action
The mode of action of imidazole derivatives also depends on the specific compound. Some might inhibit the function of a target protein, while others might enhance it. The interaction with the target can lead to changes in cellular processes, resulting in the therapeutic effects of the drug .
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways. For example, some might inhibit the synthesis of certain molecules, while others might enhance it. The affected pathways and their downstream effects can vary widely depending on the specific imidazole derivative .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can all affect its pharmacokinetics .
Result of Action
The molecular and cellular effects of imidazole derivatives can include changes in enzyme activity, alterations in signal transduction pathways, modulation of receptor function, and effects on gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of imidazole derivatives .
Safety and Hazards
Propriétés
IUPAC Name |
1-(5-bromo-2-methylphenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-7-2-3-8(11)6-9(7)13-5-4-12-10(13)14/h2-3,6H,4-5H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVDOYPSKNCQCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine hydrochloride](/img/structure/B1450348.png)


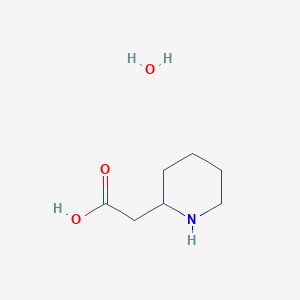
![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1450353.png)


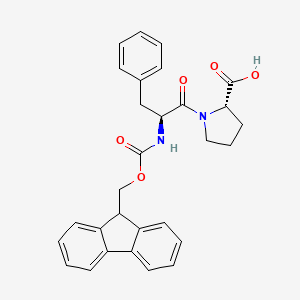
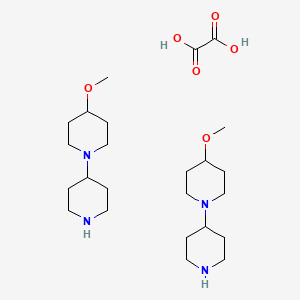
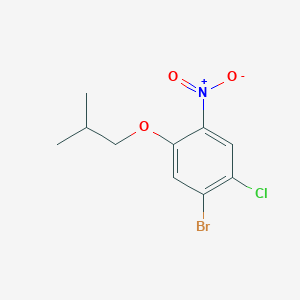
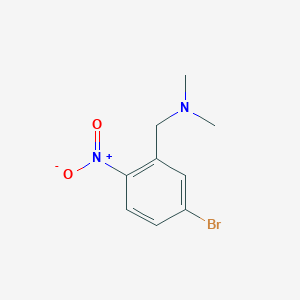
![2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1450361.png)
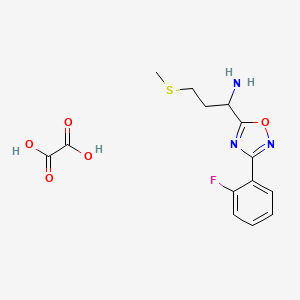
![6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1450367.png)